![molecular formula C8H6ClN3O B1359883 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 959240-62-1](/img/structure/B1359883.png)
2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
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Description
2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, also known as CMP, is a heterocyclic compound that is commonly used in scientific research. It is a part of the oxadiazole family, which is known for its ability to form a variety of compounds with diverse properties. CMP is a versatile compound that can be used in synthesis, as a catalyst, and in the study of biochemical and physiological effects.
Scientific Research Applications
Anti-Infective Agents
The 1,2,4-oxadiazole moiety, a component of the compound , has been extensively studied for its potential as an anti-infective agent. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine could be synthesized into compounds that target resistant microorganisms, offering a new avenue for treating infectious diseases.
Agricultural Chemicals
In the agricultural sector, 1,2,4-oxadiazole derivatives have shown promise as chemical pesticides due to their broad spectrum of biological activities . They exhibit moderate nematocidal activity against plant-parasitic nematodes and anti-fungal activity, which could be crucial for protecting crops and ensuring food security.
Antibacterial Agents for Plant Pathogens
Specifically, certain 1,2,4-oxadiazole derivatives have demonstrated strong antibacterial effects against Xanthomonas oryzae , which causes diseases in rice plants . The compound in focus could potentially be modified to enhance its antibacterial properties, providing an effective treatment for bacterial leaf blight and leaf streaks in rice.
Anti-Trypanosomal Activity
The compound has been linked to the synthesis of molecules that exhibit anti-trypanosomal activity, particularly against Trypanosoma cruzi , the causative agent of Chagas disease . This application is significant for the development of new treatments for this neglected tropical disease.
Molecular Docking Studies
Molecular docking studies have been conducted with 1,2,4-oxadiazole derivatives to understand their mode of action against various pathogens . 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine could serve as a key scaffold for designing new drugs with targeted action based on molecular docking predictions.
Synthesis of Heterocyclic Compounds
The compound is also valuable as an intermediate in the synthesis of other heterocyclic compounds, which are prevalent in many marketed drugs . Its versatility in drug discovery makes it a significant molecule for pharmaceutical research and development.
Resistance Management
Due to the rise of antibiotic-resistant strains of bacteria, there is a pressing need for new drugs. The compound’s potential to be developed into new anti-infective agents could play a role in resistance management strategies .
Drug Discovery and SAR Studies
Finally, the compound’s structure allows for the exploration of structure-activity relationships (SAR), aiding in the discovery of new drugs with optimized efficacy and reduced toxicity .
properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-2-3-7(9)10-4-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDUANSVWZDGHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649211 |
Source
|
Record name | 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959240-62-1 |
Source
|
Record name | 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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